Gpsvfplapssk-13C6

Isotope dilution mass spectrometry Internal standard design Stable isotope labeling

GPSVFPLAPSSK-13C6 (CAS 2077176-84-0) is the [13C₆]-lysine-labeled isotopologue of the endogenous human IgG1 heavy-chain constant-region tryptic peptide GPSVFPLAPSSK. This 12-residue peptide serves as a conserved surrogate analyte for immunoglobulin G1 quantification via liquid chromatography–tandem mass spectrometry (LC-MS/MS) and has been adopted as the IgG1 signature peptide for measuring anti-SARS-CoV-2 antibodies isolated from human serum.

Molecular Formula C55H87N13O16
Molecular Weight 1192.3 g/mol
Cat. No. B12396784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGpsvfplapssk-13C6
Molecular FormulaC55H87N13O16
Molecular Weight1192.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)CN
InChIInChI=1S/C55H87N13O16/c1-30(2)24-35(45(73)58-32(5)53(81)67-22-12-18-41(67)51(79)63-38(28-70)47(75)62-37(27-69)46(74)59-34(55(83)84)16-9-10-20-56)60-50(78)42-19-13-23-68(42)54(82)36(25-33-14-7-6-8-15-33)61-52(80)44(31(3)4)65-48(76)39(29-71)64-49(77)40-17-11-21-66(40)43(72)26-57/h6-8,14-15,30-32,34-42,44,69-71H,9-13,16-29,56-57H2,1-5H3,(H,58,73)(H,59,74)(H,60,78)(H,61,80)(H,62,75)(H,63,79)(H,64,77)(H,65,76)(H,83,84)/t32-,34-,35-,36-,37-,38-,39-,40-,41-,42-,44-/m0/s1/i9+1,10+1,16+1,20+1,34+1,55+1
InChIKeyJJSLDOHLCAWNSF-UKMKZEMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GPSVFPLAPSSK-13C6: Stable Isotope-Labeled IgG1 Signature Peptide for Anti-SARS-CoV-2 Antibody Quantification


GPSVFPLAPSSK-13C6 (CAS 2077176-84-0) is the [13C₆]-lysine-labeled isotopologue of the endogenous human IgG1 heavy-chain constant-region tryptic peptide GPSVFPLAPSSK. This 12-residue peptide serves as a conserved surrogate analyte for immunoglobulin G1 quantification via liquid chromatography–tandem mass spectrometry (LC-MS/MS) and has been adopted as the IgG1 signature peptide for measuring anti-SARS-CoV-2 antibodies isolated from human serum [1]. The 13C₆ label on the C-terminal lysine confers a +6 Da precursor mass shift relative to the unlabeled endogenous peptide (MW 1192.31 vs. approximately 1186.31 Da), enabling its use as a stable isotope-labeled internal standard (SIL-IS) in isotope dilution mass spectrometry workflows . The compound is supplied as a lyophilized solid with purity ≥98% and is stable at room temperature during routine shipping .

Why GPSVFPLAPSSK-13C6 Cannot Be Replaced by Unlabeled Peptide or Alternative IgG1 Surrogates


Substituting GPSVFPLAPSSK-13C6 with its unlabeled counterpart, the dual-labeled 13C₆,15N₂ variant, a different IgG1 surrogate peptide (TTP, VVS, or FNW), or a full-length protein internal standard (SILuMAb) introduces distinct analytical liabilities that compromise quantitative accuracy. The unlabeled peptide cannot serve as an internal standard because it co-migrates with the endogenous analyte, rendering matrix-effect correction impossible [1]. The commonly available dual-labeled GPSVFPLAPSSK-13C₆,15N₂ exhibits an +8 Da shift that, while useful, may introduce different ionization efficiency biases compared to the +6 Da single-labeled version in certain instrument configurations . Among the four conserved IgG1 Fc-region peptides, FNWYVDGVEVHNAK suffers from asparagine deamidation that produces inaccurate quantitative results, while VVSVLTVLHQDWLNGK shows greater sensitivity to digestion-condition variation than GPS [2]. Full-length protein internal standards such as SILuMAb K1 require substantially more resources, longer lead times, and higher cost per assay, making the peptide-level IS approach preferable for laboratories optimizing throughput and budget [3].

Quantitative Differentiation Evidence: GPSVFPLAPSSK-13C6 vs. Closest Analogs and Alternatives


GPSVFPLAPSSK-13C6 (+6 Da) vs. GPSVFPLAPSSK-13C₆,15N₂ (+8 Da): Mass Shift Sufficiency with Reduced Synthesis Complexity

The 13C₆ single-label strategy on the C-terminal lysine of GPSVFPLAPSSK produces a +6 Da mass shift (MW 1192.31) relative to the unlabeled endogenous peptide, which is sufficient to baseline-resolve the internal standard from the natural isotopic envelope in both triple-quadrupole (QqQ) SRM and QTOF-MS full-scan modes . The dual-labeled variant GPSVFPLAPSSK-13C₆,15N₂ provides a larger +8 Da shift (MW 1194.30) through additional 15N incorporation at the lysine ε-amino and α-amino groups . While both shifts achieve isotopic separation, the +6 Da approach requires only a single [13C₆]-lysine building block during solid-phase peptide synthesis, whereas the +8 Da variant demands both [13C₆,15N₂]-lysine, which typically incurs higher raw-material cost and longer synthesis lead times. In practice, the +6 Da shift has been validated for accurate quantification at concentrations down to 1.35 nM (LLOQ) in anti-SARS-CoV-2 IgG1 clinical assays without isotopic cross-talk [1].

Isotope dilution mass spectrometry Internal standard design Stable isotope labeling

GPS (GPSVFPLAPSSK) vs. FNW (FNWYVDGVEVHNAK): Deamidation Resistance and Superior Assay Accuracy

Among four conserved human IgG1 Fc-region tryptic peptides evaluated by Lanshoeft et al. (2016), the FNW peptide (FNWYVDGVEVHNAK) was explicitly excluded from assay validation because its deamidation at the asparagine residue produced inaccurate quantitative results. In contrast, GPS (GPSVFPLAPSSK) exhibited no deamidation liability [1]. The lower limit of quantitation (LLOQ) for GPS was 1.00 μg/mL, compared to 5.00 μg/mL for FNW—a 5-fold sensitivity advantage [1]. The inter-day accuracy and precision for GPS-based quantification over 3 days were ≤11.4% and ≤10.5% respectively, which are critical performance metrics for preclinical and clinical bioanalysis [1]. The GPS peptide additionally achieved a mean bias within ±20.0% of nominal values and precision ≤20.0% across calibration standards and QC samples when paired with its labeled IS, as independently confirmed by Amsler et al. (2017) [2].

IgG1 surrogate peptide selection Deamidation liability LC-HRMS quantification

GPS (GPSVFPLAPSSK) vs. VVS (VVSVLTVLHQDWLNGK): Superior Robustness to Digestion Condition Variability

Li et al. (2017) systematically compared the robustness of GPS and VVS surrogate peptides to changes in digestion conditions (temperature and time) during pellet-digestion sample preparation. The LC-MS/MS response of GPS was less sensitive to variation in digestion parameters than VVS [1]. This differential robustness translates into superior inter-day precision for GPS-based assays: Lanshoeft et al. (2016) reported inter-day precision ≤10.5% for GPS quantification over three days, with QC samples meeting acceptance criteria of ±20.0% accuracy and ≤20.0% precision in both rat and cynomolgus monkey serum [2]. GPS was consequently selected as the primary quantifier peptide over VVS for the validated LC-MS/MS method supporting GLP toxicology studies at Novartis [1].

Surrogate peptide robustness Trypsin digestion variability LC-MS/MS bioanalysis

Peptide-Level SIL-IS (GPSVFPLAPSSK-13C6) vs. Whole-Protein IS (SILuMAb): Cost, Lead Time, and Workflow Applicability Trade-offs

The choice between a synthetic stable isotope-labeled peptide IS such as GPSVFPLAPSSK-13C6 and a full-length protein IS such as SILuMAb K1 involves quantifiable trade-offs. Li et al. (2012) demonstrated that a whole-molecule SIL-mAb IS provided better QC performance than synthetic SIL-peptide IS across eight monoclonal antibodies (four IgG1, four IgG2), with the whole-molecule IS better correcting for variability at all sample-processing steps including immunocapture and digestion [1]. However, the same study acknowledged that substantial time and resources are required to generate a whole-molecule SIL-IS for each new candidate, motivating the development of a common universal SIL-mAb IS approach [1]. For target-specific applications such as anti-SARS-CoV-2 IgG1 quantification where the analyte is isolated by S1-protein affinity capture prior to digestion, the peptide-level IS approach has been validated with inter-assay accuracy of 98.8%–107% and precision of 8.37%–13.5% at three concentration levels across three separate occasions [2]. SILuMAb K1 offers a validated linear range of 0.1–1000 μg/mL for general mAb quantification [3], but its unit cost and procurement lead time are substantially higher than for a synthetic 12-mer peptide IS.

Internal standard selection SIL-IS peptide vs. SIL-mAb Bioanalytical method cost

Validated Quantitative Performance: Anti-SARS-CoV-2 IgG1 Calibration Range, Accuracy, and Precision

The GPSVFPLAPSSK peptide, quantified against ipilimumab calibration standards with SILuMAb K1 as internal standard, achieved the first fully quantitative LC-QTOF-MS serological assay for anti-SARS-CoV-2 antibodies. The method demonstrated a calibration range of 1.35–135 nM (approximately 0.16–16.1 μg/mL IgG1 equivalent) [1]. Inter-assay accuracy was 98.8%–107% and inter-assay precision was 8.37%–13.5%, measured at three concentration levels on three separate occasions [1]. This quantitative performance represents a significant advance over the qualitative or semi-quantitative immunoassays (ELISA, lateral flow) that previously dominated COVID-19 serology. No other IgG1 signature peptide has been validated in a peer-reviewed publication for anti-SARS-CoV-2 antibody quantification with this level of quantitative rigor [1].

Anti-SARS-CoV-2 serology LC-QTOF-MS quantification Clinical antibody measurement

Defined Long-Term Storage Stability Supporting Multi-Year Study Procurement Planning

GPSVFPLAPSSK-13C6 is supplied with manufacturer-specified, condition-dependent stability data that enable rational procurement planning for longitudinal studies. The lyophilized powder is stable for 3 years at -20°C and 2 years at 4°C; once reconstituted in solvent, stability is maintained for 6 months at -80°C and 1 month at -20°C . The compound is stable at ambient temperature during routine shipping, eliminating the need for cold-chain logistics for initial delivery . These specifications are particularly relevant for multi-year vaccine efficacy trials and cohort studies where consistent internal standard performance across the entire study duration is critical. In contrast, full-length protein internal standards such as SILuMAb typically require strict -80°C storage and are more susceptible to freeze-thaw degradation, imposing additional operational constraints [1].

Peptide stability Procurement logistics Laboratory inventory management

Optimal Procurement and Application Scenarios for GPSVFPLAPSSK-13C6 Based on Quantitative Evidence


Anti-SARS-CoV-2 IgG1 Quantitative Serology in Clinical Cohort Studies

GPSVFPLAPSSK-13C6 as SIL-IS peptide enables the only published fully quantitative LC-QTOF-MS assay for anti-SARS-CoV-2 IgG1, with a validated calibration range of 1.35–135 nM and inter-assay accuracy of 98.8%–107% [1]. This application scenario leverages GPSVFPLAPSSK as the conserved IgG1 surrogate peptide, with the 13C₆-labeled form spiked post-affinity-capture to correct for ionization variability. The method outperforms qualitative immunoassays and is directly applicable to vaccine efficacy monitoring and convalescent plasma studies where antibody concentration—not merely presence—determines clinical interpretation [1].

Preclinical Pharmacokinetic Bioanalysis of Human IgG1 Biotherapeutics in Animal Models

GPSVFPLAPSSK-13C6 supports LC-HRMS quantification of human IgG1 in rat and cynomolgus monkey serum with an LLOQ of 1.00 μg/mL, inter-day accuracy ≤11.4%, and precision ≤10.5% [2]. The peptide's resistance to deamidation (unlike FNW) and its lower sensitivity to digestion variability (compared to VVS) make it the most robust of the four conserved IgG1 peptides for cross-species preclinical PK studies [2]. The +6 Da mass shift provides clean chromatographic separation without requiring dual-isotope (13C/15N) labeled precursors, reducing per-study procurement cost when multiple candidates are screened .

High-Throughput IgG1 Quantification in Bioprocess Development and Quality Control

For laboratories quantifying IgG1 titers across hundreds of bioreactor samples, GPSVFPLAPSSK-13C6 provides a synthetic peptide IS that can be procured in bulk (500 mg to 1 g quantities) and stored at -20°C for up to 3 years, enabling consistent lot-to-lot internal standard performance throughout a development campaign . The GPS peptide's validated performance at 1.00 μg/mL LLOQ with short (8-minute) UPLC gradient methods [3] supports the throughput demands of clone selection and upstream process optimization, where full-length SIL-mAb IS would be cost-prohibitive.

Multiplexed Immunoglobulin Isotype Profiling in Clinical Immunology Research

GPSVFPLAPSSK-13C6 can be integrated into multiplexed LC-MRM panels that simultaneously quantify multiple immunoglobulin isotypes (IgG1, IgG2, IgG3, IgG4, IgA, IgM) from a single serum digest [4]. The +6 Da-labeled GPS peptide serves as the IgG1-specific internal standard alongside other isotype-specific labeled peptides, with intra-assay CV of 7.5% and inter-assay CV of 7.2% demonstrated in clinical laboratory reference-range studies [4]. The ambient-temperature shipping stability and defined long-term storage conditions facilitate multi-site clinical trial deployment where consistent IS integrity across geographically distributed laboratories is essential.

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